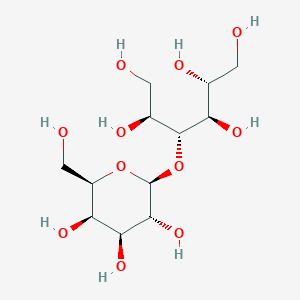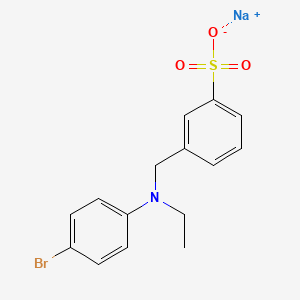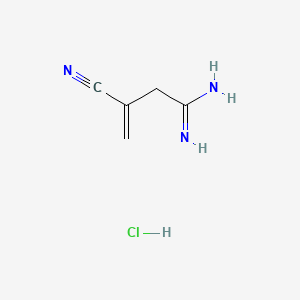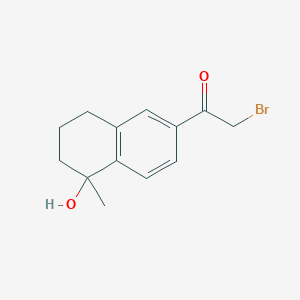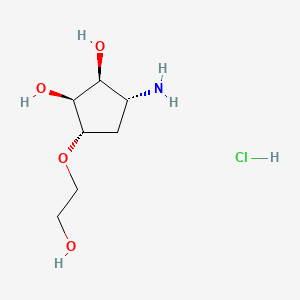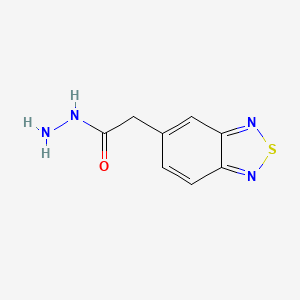![molecular formula C7H14ClF3N2 B13852462 [3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C₇H₁₃F₃N₂·HCl and a molecular weight of 218.65 g/mol . It is a derivative of cyclohexane, where a trifluoromethyl group is attached to the cyclohexyl ring, and a hydrazine group is bonded to the same ring. This compound is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
The synthesis of [3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride typically involves the reaction of 3-(Trifluoromethyl)cyclohexanone with hydrazine hydrate . The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. The product is then purified and converted to its hydrochloride salt form.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Scientific Research Applications
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: This compound is used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical research.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, inhibiting their activity or altering their function. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the formation of stable adducts.
Comparison with Similar Compounds
[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride can be compared with other similar compounds, such as:
[3-(Trifluoromethyl)cyclohexanone]: This compound is a precursor in the synthesis of this compound and shares similar structural features.
[3-(Trifluoromethyl)cyclohexyl]amine: This compound has a similar cyclohexyl ring with a trifluoromethyl group but contains an amine group instead of a hydrazine group.
[3-(Trifluoromethyl)cyclohexyl]hydrazine: This is the free base form of the hydrochloride salt and has similar chemical properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and hydrazine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14ClF3N2 |
|---|---|
Molecular Weight |
218.65 g/mol |
IUPAC Name |
[3-(trifluoromethyl)cyclohexyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H13F3N2.ClH/c8-7(9,10)5-2-1-3-6(4-5)12-11;/h5-6,12H,1-4,11H2;1H |
InChI Key |
LATNUXROPIWKAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)NN)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)

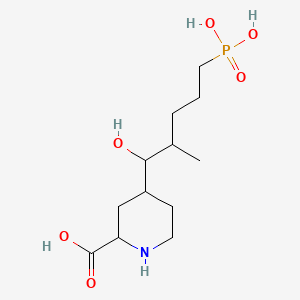
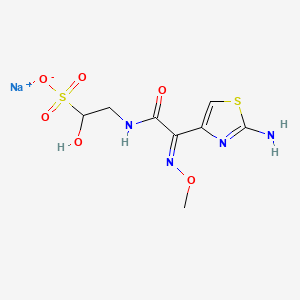

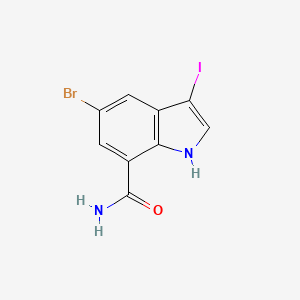
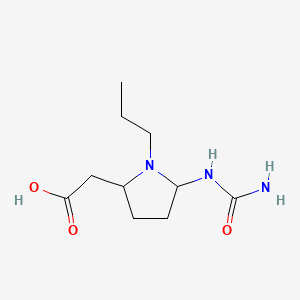
![3-[2-(2-Chloroethylamino)ethylamino]propyl-3-aminopropyl Dihydrogen Diphosphate (Technical Grade)](/img/structure/B13852432.png)
